molecular formula C16H14F3N3O3S B2421145 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one CAS No. 2097861-59-9

1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one

Cat. No.: B2421145
CAS No.: 2097861-59-9
M. Wt: 385.36
InChI Key: CCMDAHKUODFQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyridine group and a trifluoromethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . This method is advantageous due to its operational simplicity and the ability to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methods that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiophenol, sodium mercaptide, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
  • 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperidin-2-one

Uniqueness

1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one is unique due to the presence of both the pyridine and trifluoromethylbenzenesulfonyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

1-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c17-16(18,19)12-3-1-5-14(9-12)26(24,25)21-7-8-22(15(23)11-21)13-4-2-6-20-10-13/h1-6,9-10H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMDAHKUODFQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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